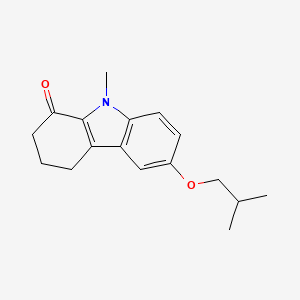![molecular formula C14H17N3 B5604093 2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)
2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to "2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine" involves strategic functionalization of the pyridine ring. The synthesis routes generally include modifications at specific positions on the pyridine nucleus to introduce the phenylhydrazinoethyl group and the methyl group at designated positions. These processes often utilize precursors like phenylhydrazine and methyl-substituted pyridines, employing conditions that favor the formation of the desired hydrazo compound. The methodologies could range from direct substitution reactions to more complex multistep synthetic routes involving intermediate compounds (Michalski et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives similar to "this compound" is characterized by the presence of intra- and inter-molecular hydrogen bonds, conformational features due to the hydrazo group, and the effects of methyl substitution on the pyridine ring. These structural aspects are crucial for understanding the molecule's reactivity and physical properties. Detailed vibrational spectroscopy studies, along with DFT quantum chemical calculations, provide insights into the optimized structure, vibrational characteristics, and the influence of substitution patterns on the molecule's overall configuration (Michalski et al., 2013).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, leveraging the reactivity of the pyridine ring and the phenylhydrazino group. These reactions include nucleophilic substitutions, condensation reactions, and transformations involving the hydrazo bond. The presence of the phenylhydrazino group and the methyl group significantly influences the molecule's chemical behavior, including its reactivity towards electrophiles, nucleophiles, and its ability to form stable complexes with metals and other chemical entities (Wandas & Talik, 2013).
Physical Properties Analysis
The physical properties of "this compound" and its derivatives, such as melting points, boiling points, solubility in various solvents, and crystalline structure, are determined by the molecule's specific structural features. X-ray crystallography, along with spectroscopic methods, provides detailed information about the crystalline structure and physical state of these compounds under different conditions. The molecule's configuration, especially the orientation of the phenyl and pyridine rings and the presence of specific functional groups, plays a crucial role in defining its physical characteristics (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical properties of "this compound" are influenced by its molecular structure, particularly the electronic distribution within the molecule and its functional groups. The pyridine core, along with the phenylhydrazino and methyl groups, contribute to the molecule's acidity, basicity, and potential for forming hydrogen bonds. These properties impact the compound's behavior in chemical reactions, including its role as a ligand in coordination chemistry, its reactivity in organic synthesis, and its interactions with other molecules. Detailed chemical analysis reveals the compound's ability to engage in specific chemical transformations, highlighting its versatility and potential applications in various chemical contexts (Michalski et al., 2016).
Propiedades
IUPAC Name |
1-[2-(6-methylpyridin-3-yl)ethyl]-1-phenylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-12-7-8-13(11-16-12)9-10-17(15)14-5-3-2-4-6-14/h2-8,11H,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWSECOYVMQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)
![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)




![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)